4-Methylpyrrolidin-3-amine dihydrochloride

Description

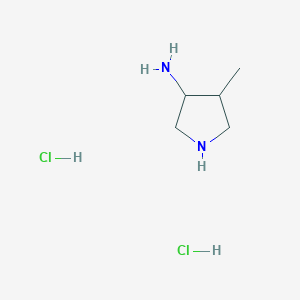

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

173.08 g/mol |

IUPAC Name |

4-methylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H |

InChI Key |

XHVYAOXNULEUHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1N.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylpyrrolidin 3 Amine Dihydrochloride

Stereoselective Construction of Pyrrolidine (B122466) Ring Systems

The precise arrangement of substituents on the pyrrolidine ring is crucial for the biological activity of the final compounds. Therefore, the development of stereoselective methods for the construction of the 4-methyl-3-aminopyrrolidine core is of paramount importance.

Asymmetric Ring-Forming Reactions for the Pyrrolidine Core

The creation of the pyrrolidine ring with the desired stereochemistry is a central challenge in the synthesis of 4-Methylpyrrolidin-3-amine (B46727). One notable approach involves a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. This key reaction establishes the required (3R,4S) stereochemistry of the 3-amino-4-methyl-pyrrolidine core, which is a crucial component of certain quinoline (B57606) antibacterial and naphthyridine antitumor agents elsevier.com.

Another versatile strategy for constructing substituted pyrrolidines is through [3+2] cycloaddition reactions. These reactions, often involving azomethine ylides, allow for the creation of densely substituted pyrrolidine rings with high regio- and diastereoselectivity. By carefully choosing the starting materials and catalysts, it is possible to generate multiple stereogenic centers in a single step, providing efficient access to complex pyrrolidine structures.

Enantioselective Reductive Amination Pathways for Pyrrolidine Amine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds wikipedia.org. In the context of 4-Methylpyrrolidin-3-amine synthesis, enantioselective reductive amination offers a direct route to establishing the chiral amine center. This can be achieved through the use of chiral catalysts or enzymes that guide the reduction of an intermediate imine in a stereoselective manner wikipedia.orgnih.gov.

While direct application to 4-methylpyrrolidin-3-one is a plausible strategy, the field has seen significant advancements in the asymmetric reductive amination of a variety of ketones to produce chiral primary amines with high enantiomeric excess researchgate.net. These methods often employ transition metal catalysts, organocatalysts, or biocatalysts like imine reductases wikipedia.orgnih.gov. The choice of catalyst and reaction conditions is critical for achieving high stereocontrol nih.gov. For instance, enzyme-catalyzed reductive amination has been shown to be highly efficient for producing enantiopure cyclic amines semanticscholar.org.

A general pathway for enantioselective reductive amination involves the condensation of a ketone with an amine source, followed by the stereoselective reduction of the resulting imine or enamine intermediate.

| Catalyst Type | Reducing Agent | Key Features |

| Chiral Transition Metal Complexes | H₂ or hydride sources | High activity and enantioselectivity for a broad range of substrates. |

| Organocatalysts | Hantzsch esters, silanes, boranes | Metal-free, environmentally friendly, good for specific substrate classes. |

| Biocatalysts (e.g., IREDs) | NADPH/NADH | High stereospecificity, mild reaction conditions, environmentally benign. |

Utilization of Chiral Auxiliaries in Pyrrolidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully applied to the synthesis of substituted pyrrolidines.

A common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, establishing a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved to reveal the desired product.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of ring formation or the introduction of substituents. For instance, a chiral sulfinimine can be used to direct the addition of a nucleophile, leading to the formation of a pyrrolidine ring with high diastereoselectivity.

Functional Group Interconversions and Derivatization Strategies for 4-Methylpyrrolidin-3-amine Dihydrochloride (B599025)

Once the core 4-methylpyrrolidin-3-amine structure is synthesized, further modifications are often necessary to produce the final target molecule. These transformations, known as functional group interconversions and derivatizations, can involve the protection or deprotection of the amine groups, or their reaction to form new bonds.

The primary amine at the C-3 position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups. For example, the amine can be acylated with a carboxylic acid or its derivative to form an amide bond. This is a common strategy in the synthesis of many pharmaceutical compounds.

Derivatization is also a crucial tool for analytical purposes. For instance, primary amines can be reacted with derivatizing agents to enhance their detectability in chromatographic methods like HPLC-MS nih.govnih.gov. A common derivatization reagent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a trifluoroacetamide (B147638) derivative, improving its volatility and chromatographic behavior iu.edu.

Strategies for Controlling Diastereoselectivity and Regioselectivity in Pyrrolidine Derivatives

The synthesis of 4-Methylpyrrolidin-3-amine requires precise control over both diastereoselectivity (the relative stereochemistry of the methyl and amino groups) and regioselectivity (the position of the substituents on the pyrrolidine ring).

Diastereoselectivity is often controlled by the choice of synthetic route and reaction conditions. In ring-forming reactions, the stereochemistry of the starting materials and the mechanism of the cyclization play a crucial role. For example, in the one-pot reduction and cyclization of an azidoditosyl derivative, the inherent stereochemistry of the precursor dictates the final diastereomeric outcome elsevier.com. Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity (>20:1) nih.gov.

Regioselectivity is critical when introducing functional groups onto a pre-existing pyrrolidine ring or during the ring-forming step itself. For instance, the regioselective opening of an epoxide precursor can be used to install the amino and hydroxyl groups at specific positions. The choice of nucleophile and catalyst can influence which carbon of the epoxide is attacked. Similarly, in the functionalization of a pyrrolidine ring, directing groups can be used to control the position of substitution.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

To ensure the viability of a synthetic route for large-scale production, it is essential to optimize the reaction conditions to maximize the yield and stereochemical purity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry.

For instance, in the synthesis of substituted pyrrolidines via three-component reactions, the choice of solvent and the ratio of reactants can significantly impact the yield. In one study, reacting a 3-hydroxy-3-pyrrolin-2-one derivative with an aliphatic amine in DMF at 95 °C gave a significantly higher yield (62%) compared to the reaction in glacial acetic acid (36%) beilstein-journals.org.

The following table provides an example of reaction condition optimization for the synthesis of a substituted pyrrolidin-2,3-dione, a precursor to aminopyrrolidines.

| Entry | Reactant Ratio (1a:9a) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:2.5 | Glacial Acetic Acid | Reflux | 2 | 36 |

| 2 | 1:2.5 | DMF | 95 | 2 | 62 |

| 3 | 1:3 | DMF | 95 | 2 | 65 |

| 4 | 1:2.5 | Toluene | Reflux | 2 | 45 |

Data adapted from a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones beilstein-journals.org.

Similarly, in copper-promoted aminooxygenation reactions for pyrrolidine synthesis, the solvent and temperature have a profound effect on the yield. A study found that conducting the reaction in xylene at 130 °C provided the optimal yield of 94% nih.gov.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Xylenes | 120 | 54 |

| 2 | DMF | 130 | 40 |

| 3 | CF₃Ph | 120 | 63 |

| 4 | Xylenes | 130 | 94 |

Data adapted from a study on diastereoselective pyrrolidine synthesis via copper-promoted intramolecular aminooxygenation of alkenes nih.gov.

Through careful optimization of these and other parameters, chemists can develop robust and efficient synthetic routes to 4-Methylpyrrolidin-3-amine dihydrochloride, ensuring a reliable supply of this vital chemical intermediate.

Purification and Resolution Techniques for Achieving High Enantiopurity

The isolation of specific stereoisomers of 4-Methylpyrrolidin-3-amine is crucial for its application in various research and development fields, as different enantiomers and diastereomers can exhibit distinct biological activities and properties. Achieving high enantiopurity from a racemic or diastereomeric mixture of 4-Methylpyrrolidin-3-amine typically involves one or more resolution techniques. The primary methods for resolving chiral amines include diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization

A widely employed and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. rsc.orgnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. nih.gov The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. rsc.org

The general process for diastereomeric salt resolution can be outlined as follows:

Salt Formation: The racemic mixture of 4-Methylpyrrolidin-3-amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent. nih.govgoogle.com This reaction forms a mixture of two diastereomeric salts. nih.gov For example, reacting a racemic mixture of a chiral amine (let's denote it as R/S-Amine) with (R,R)-tartaric acid would yield a mixture of (R)-Amine-(R,R)-tartrate and (S)-Amine-(R,R)-tartrate.

Fractional Crystallization: The solvent system and temperature are carefully controlled to exploit the solubility difference between the two diastereomeric salts. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. google.com The solid, enriched in one diastereomer, is then separated by filtration. The efficiency of this separation can be monitored by measuring the optical rotation of the crystallized material. google.com The crystallization process may need to be repeated to achieve the desired level of diastereomeric purity. nih.gov

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine enantiomer. rsc.orgnih.gov Subsequent extraction and purification steps, such as distillation or recrystallization of the dihydrochloride salt, yield the enantiomerically enriched this compound. nih.gov

The choice of resolving agent and solvent is critical and often determined empirically to achieve the best separation. The table below illustrates typical resolving agents used for chiral amines.

| Resolving Agent | Type | Comments |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available and widely used for resolving basic compounds. rsc.org |

| (-)-Mandelic Acid | Chiral Carboxylic Acid | Often used for the resolution of chiral amines and alcohols. google.com |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid, useful for forming crystalline salts. google.com |

| Brucine | Chiral Alkaloid Base | A naturally occurring and readily available resolving agent. nih.gov |

| Quinine | Chiral Alkaloid Base | Another natural alkaloid used for resolving acidic compounds. nih.gov |

This table provides examples of common resolving agents for chiral amines and is for illustrative purposes.

Preparative Chiral Chromatography

Preparative chiral chromatography is another powerful technique for the separation of enantiomers and diastereomers, offering high resolution and the ability to isolate highly pure stereoisomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Common preparative chiral chromatography techniques include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): In preparative HPLC, a solution containing the mixture of stereoisomers is injected into a column packed with a chiral stationary phase. The mobile phase, a solvent or mixture of solvents, carries the sample through the column. Due to the differential interactions with the CSP, the enantiomers travel at different rates and are eluted from the column at different times, allowing for their collection as separate, enantiomerically pure fractions. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amines. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): Preparative SFC is considered a greener alternative to HPLC as it primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of a co-solvent like methanol. nih.gov The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and reduced solvent consumption. nih.gov The principles of separation are similar to HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase. nih.gov

The table below shows examples of chiral stationary phases and conditions that have been used for the separation of chiral amines, which could be applicable to 4-Methylpyrrolidin-3-amine.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase Example | Compound Class |

| HPLC | Chiralpak® IA (amylose derivative) | Acetonitrile/Water/Ammonia | Antihistamine Drugs pharmaffiliates.com |

| HPLC | Chiralcel® OD (cellulose derivative) | n-Hexane/Isopropanol | Imidazoline-2-thione derivatives mdpi.com |

| SFC | Chiral ART Amylose-C | CO2/Methanol with diethylamine | Chlorinated paraffins nih.gov |

This table illustrates examples of chiral separation conditions for amines and related compounds. The optimal conditions for this compound would need to be determined experimentally.

Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers. This technique utilizes enzymes, such as lipases or transaminases, which can stereoselectively catalyze a reaction on only one enantiomer in a racemic mixture. google.com For instance, a lipase (B570770) could be used to acylate one enantiomer of 4-Methylpyrrolidin-3-amine, leaving the other enantiomer unreacted. nih.gov The resulting acylated product and the unreacted amine can then be separated by conventional methods like extraction or chromatography due to their different chemical properties. A key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. google.com Dynamic kinetic resolution (DKR) is an advanced form of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Ultimately, the choice of purification and resolution technique for this compound depends on factors such as the scale of the separation, the required level of enantiopurity, and economic considerations. For large-scale production, diastereomeric salt crystallization is often preferred due to its cost-effectiveness. rsc.org For analytical purposes or when very high purity is required, preparative chiral chromatography is an excellent choice. nih.gov

Stereochemical Analysis and Conformational Landscapes of 4 Methylpyrrolidin 3 Amine Dihydrochloride

Absolute Configuration Determination and Stereoisomeric Relationships

4-Methylpyrrolidin-3-amine (B46727) possesses two chiral centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). The relative stereochemistry of the substituents, the methyl group at C4 and the amino group at C3, defines them as either cis or trans.

The (3R,4R) and (3S,4S) isomers have a cis relationship, where the methyl and amino groups are on the same face of the pyrrolidine ring. nih.gov Conversely, the (3R,4S) and (3S,4R) isomers exhibit a trans relationship with the substituents on opposite faces of the ring. nih.gov The absolute configuration of each stereoisomer is determined by the Cahn-Ingold-Prelog priority rules, assigning R or S designation to each chiral center. The dihydrochloride (B599025) salt formation does not alter the underlying stereochemistry of the molecule.

The different stereoisomers of 4-Methylpyrrolidin-3-amine are distinct chemical entities with unique physical and chemical properties. The separation and characterization of these isomers are crucial for their application in various fields, as different stereoisomers can exhibit different biological activities. mappingignorance.org

Table 1: Stereoisomers of 4-Methylpyrrolidin-3-amine

| Stereoisomer | Relative Stereochemistry | Enantiomeric Pair |

|---|---|---|

| (3R,4R)-4-Methylpyrrolidin-3-amine | cis | (3S,4S)-4-Methylpyrrolidin-3-amine |

| (3S,4S)-4-Methylpyrrolidin-3-amine | cis | (3R,4R)-4-Methylpyrrolidin-3-amine |

| (3R,4S)-4-Methylpyrrolidin-3-amine | trans | (3S,4R)-4-Methylpyrrolidin-3-amine |

Conformational Analysis of the Pyrrolidine Ring and its Substituents

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or twist) forms, where one atom is out of the plane of the other four (endo or exo), and the twist (or half-chair) forms, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. nih.govnih.gov

The conformational preference of the pyrrolidine ring in 4-Methylpyrrolidin-3-amine dihydrochloride is influenced by the stereochemical orientation of the methyl and amino substituents. nih.gov In the cis isomers, both substituents are on the same side of the ring, which can lead to steric hindrance and influence the degree of ring puckering. In the trans isomers, the substituents are on opposite sides, which may result in a different preferred conformation.

The substituents will tend to occupy pseudo-equatorial positions to minimize steric interactions. This preference, in turn, dictates the puckering of the ring. For instance, in related substituted pyrrolidines, a trans orientation of substituents often leads to a more stable conformation than a cis orientation due to reduced steric clash. The protonation of the amino group and the pyrrolidine nitrogen in the dihydrochloride salt will also introduce significant electrostatic interactions that can further influence the conformational landscape.

Theoretical and Computational Investigations of Stereochemistry

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry and electronic structure of molecules like this compound. These calculations can provide insights into bond lengths, bond angles, and dihedral angles for the different stereoisomers and their conformers.

Table 2: Hypothetical Calculated Geometric Parameters for cis-4-Methylpyrrolidin-3-amine dihydrochloride

| Parameter | Value |

|---|---|

| C3-C4 Bond Length | 1.54 Å |

| C3-N Bond Length | 1.48 Å |

| C4-C(methyl) Bond Length | 1.53 Å |

| C2-N1-C5-C4 Dihedral Angle | -25° (endo pucker) |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar molecules.

Computational Modeling of Conformational Preferences and Energetics

Computational modeling can be used to explore the potential energy surface of this compound and identify the most stable conformations. By systematically varying the dihedral angles of the pyrrolidine ring and the substituent orientations, a conformational energy landscape can be generated. researchgate.net

These models can quantify the energy differences between various envelope and twist conformations of the pyrrolidine ring for both the cis and trans isomers. The relative energies of the conformers determine their population at a given temperature. For example, in many substituted pyrrolidines, the energy barrier for ring-puckering is relatively low, allowing for a dynamic equilibrium between different conformations. frontiersin.org Computational studies on related systems have shown that the energy difference between endo and exo puckers can be in the range of 1-3 kcal/mol. frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and flexibility of this compound in a simulated environment, such as in solution. nih.gov MD simulations track the movements of atoms over time, offering insights into conformational changes and the flexibility of the pyrrolidine ring and its substituents. youtube.comarxiv.org

By analyzing the trajectories from an MD simulation, one can observe transitions between different puckered states of the pyrrolidine ring and assess the conformational freedom of the methyl and amino groups. These simulations can also shed light on the role of the chloride counter-ions and solvent molecules in stabilizing particular conformations. The results of MD simulations can be used to calculate various structural and dynamic properties, such as radial distribution functions and root-mean-square fluctuations, to provide a comprehensive picture of the molecule's behavior in a condensed phase.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (3R,4R)-4-Methylpyrrolidin-3-amine |

| (3S,4S)-4-Methylpyrrolidin-3-amine |

| (3R,4S)-4-Methylpyrrolidin-3-amine |

| (3S,4R)-4-Methylpyrrolidin-3-amine |

Mechanistic Studies of 4 Methylpyrrolidin 3 Amine Dihydrochloride Reactivity

Aminic Reactivity and Nitrogen-Centered Transformations of the Pyrrolidine (B122466) Moiety

The structure of 4-Methylpyrrolidin-3-amine (B46727) features two distinct nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine at the 3-position. The reactivity of these amine groups is central to the chemical behavior of the molecule.

The secondary amine of the pyrrolidine ring and the primary amine substituent exhibit nucleophilic properties, allowing them to participate in a variety of nitrogen-centered transformations. These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common transformations include alkylation, acylation, and condensation reactions.

Nitrogen-centered radical species are versatile intermediates for constructing nitrogen-containing heterocycles. researchgate.net While specific studies on 4-Methylpyrrolidin-3-amine are limited, the generation of an aminyl radical from the primary amine could lead to intramolecular cyclization reactions, offering pathways to novel bicyclic structures. researchgate.net

Role in Enantioselective Organic Reactions and Catalyst Design

Chiral amines are powerful tools in asymmetric synthesis, acting as organocatalysts that can induce high levels of stereoselectivity. researchgate.netyale.edu The chiral centers in 4-Methylpyrrolidin-3-amine, upon resolution of its enantiomers, make it a promising candidate for catalyst development.

Pyrrolidine-based organocatalysts have been extensively used in a wide range of asymmetric transformations. researchgate.netmdpi.com The catalytic activity of these amines often proceeds through the formation of key intermediates such as enamines or iminium ions. nih.gov

In a typical catalytic cycle involving a secondary amine, the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. Alternatively, the secondary amine can activate α,β-unsaturated carbonyls by forming an iminium ion, which then undergoes nucleophilic attack.

For 4-Methylpyrrolidin-3-amine, the secondary ring amine is poised to participate in such catalytic cycles. The primary amine group can act as a hydrogen-bond donor to further activate the electrophile and enhance stereocontrol, creating a bifunctional catalyst. mdpi.com

Table 1: Representative Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives

| Reaction Type | Catalyst Type | Typical Substrates | Product Type | Typical Enantiomeric Excess (ee) |

| Aldol (B89426) Reaction | Proline-derived secondary amines | Aldehydes, Ketones | β-Hydroxy carbonyls | 80-99% |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | α,β-Unsaturated aldehydes, Nitroalkenes | 1,5-Dicarbonyls, γ-Nitro carbonyls | 90-99% |

| Mannich Reaction | Chiral pyrrolidine sulfonamides | Aldehydes, Imines | β-Amino carbonyls | 85-98% |

| Diels-Alder Reaction | Imidazolidinone catalysts | α,β-Unsaturated aldehydes, Dienes | Cyclohexene derivatives | 90-99% |

This table presents illustrative data for well-established pyrrolidine-based catalysts to indicate the potential of the 4-Methylpyrrolidin-3-amine scaffold in similar transformations.

The diamine structure of 4-Methylpyrrolidin-3-amine makes it an excellent candidate as a bidentate ligand for transition metals. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring. This coordination can be used to create chiral metal complexes for a variety of asymmetric catalytic reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. mdpi.com

The stereochemistry of the ligand dictates the spatial arrangement of the other ligands around the metal center, thereby creating a chiral environment that can lead to high enantioselectivity in the catalyzed reaction. The specific coordination mode and the stability of the resulting metal complex would depend on the metal, its oxidation state, and the other ligands present.

The substrate scope for catalysts derived from 4-Methylpyrrolidin-3-amine would be expected to be broad, encompassing a variety of electrophiles and nucleophiles, similar to other pyrrolidine-based catalysts. researchgate.net For instance, in an organocatalyzed Michael addition, the catalyst could activate a range of α,β-unsaturated aldehydes and ketones to react with nucleophiles like malonates, nitroalkanes, or other enolizable carbonyls.

Stereochemical control is a key feature of pyrrolidine-based catalysts. beilstein-journals.orgrsc.org The rigid five-membered ring structure and the defined stereochemistry of the substituents create a well-defined chiral pocket. The methyl group at the 4-position of 4-Methylpyrrolidin-3-amine would play a crucial role in influencing the facial selectivity of the attack on the reactive intermediate, thereby determining the stereochemical outcome of the reaction. The relative cis or trans stereochemistry of the methyl and amine groups would lead to different conformational preferences and, consequently, different levels and senses of stereoinduction.

Exploration of Novel Reaction Pathways Involving Pyrrolidine Amine Scaffolds

Research into pyrrolidine chemistry continues to uncover novel reaction pathways. researchgate.netorganic-chemistry.org For instance, photoredox catalysis has emerged as a powerful tool for the synthesis of pyrrolidines through radical-mediated pathways. researchgate.net The 4-Methylpyrrolidin-3-amine scaffold could potentially be elaborated using such modern synthetic methods.

Furthermore, the development of multicomponent reactions (MCRs) provides an efficient means to construct complex molecules bearing the pyrrolidine motif in a single step. tandfonline.com The primary amine of 4-Methylpyrrolidin-3-amine could serve as a component in MCRs, such as the Ugi or Passerini reactions, to generate diverse molecular libraries.

Solvent Effects on Reaction Pathways, Selectivity, and Reaction Rates

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the reaction mechanism itself. researchgate.netdntb.gov.ua For reactions involving 4-Methylpyrrolidin-3-amine, either as a reactant or a catalyst, solvent effects would be significant.

In organocatalytic reactions, polar aprotic solvents like DMSO or DMF can often enhance reaction rates by solvating charged intermediates in the catalytic cycle. In contrast, non-polar solvents may favor aggregation of the catalyst and substrates, which can in some cases lead to higher stereoselectivity.

Protic solvents, such as water or alcohols, can participate in hydrogen bonding with the catalyst and substrates, which can either accelerate or decelerate the reaction and influence stereoselectivity. mdpi.comdntb.gov.ua The use of water as a solvent is particularly attractive from a green chemistry perspective and has been shown to be effective for some pyrrolidine-catalyzed reactions. mdpi.comdntb.gov.ua

Table 2: Illustrative Solvent Effects on a Hypothetical Pyrrolidine-Catalyzed Reaction

| Solvent | Dielectric Constant (ε) | Typical Effect on Reaction Rate | Potential Impact on Enantioselectivity (ee) |

| Hexane | 1.9 | Slow | May increase due to aggregation |

| Dichloromethane | 9.1 | Moderate | Generally good |

| Acetonitrile | 37.5 | Fast | Can vary, may decrease in some cases |

| Water | 80.1 | Can be fast; hydrophobic effects | Can be high due to organized transition states |

This table provides a generalized overview of potential solvent effects based on established principles in organocatalysis.

Applications of 4 Methylpyrrolidin 3 Amine Dihydrochloride in Asymmetric Catalysis

Development of Chiral Ligands from the 4-Methylpyrrolidin-3-amine (B46727) Dihydrochloride (B599025) Scaffold

The development of novel chiral ligands is a continuous pursuit in the field of asymmetric catalysis. The 4-Methylpyrrolidin-3-amine dihydrochloride scaffold offers a versatile platform for the synthesis of such ligands. The primary amine functionality can be readily derivatized to introduce a wide array of coordinating groups, such as phosphines, amines, and amides, which are crucial for metal coordination. Furthermore, the inherent chirality of the pyrrolidine (B122466) ring, with its defined stereochemistry at the 3 and 4 positions, provides the necessary chiral environment to induce enantioselectivity in metal-catalyzed reactions.

While specific examples detailing the direct use of this compound for the synthesis of chiral ligands for asymmetric catalysis are not extensively documented in publicly available literature, the fundamental principles of chiral ligand design strongly support its potential. For instance, the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, highlighting its significance as a structural component of bioactive molecules. elsevier.com This stereoisomer, and others derivable from the parent amine, could be elaborated into ligands for various metal-catalyzed transformations.

Chiral Auxiliary Roles in Diastereoselective Synthesis

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. They are temporarily incorporated into a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. The 4-Methylpyrrolidin-3-amine scaffold is well-suited for this purpose. The amine group can be acylated or otherwise attached to a prochiral substrate, and the chiral pyrrolidine ring can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.

The stereoselective synthesis of various chiral amines and their derivatives often employs chiral auxiliaries to achieve high levels of diastereoselectivity. osi.lv While direct applications of this compound as a chiral auxiliary are not prominently reported, the principles of diastereoselective synthesis suggest its potential in this area. osi.lv

Asymmetric Organocatalysis Utilizing Pyrrolidine Amine Motifs

Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze stereoselective reactions, has revolutionized synthetic chemistry. Pyrrolidine-based catalysts, in particular, have proven to be exceptionally versatile and effective. The pyrrolidine nitrogen can participate in the formation of enamine or iminium ion intermediates, which are key to many organocatalytic transformations.

The pyrrolidine motif is a privileged structure in a wide range of organocatalysts that have been successfully applied in various asymmetric reactions, including Michael additions and cycloadditions. mdpi.combeilstein-journals.org Although specific organocatalysts derived directly from this compound are not detailed in the available literature, the structural similarity to highly successful proline-based catalysts suggests its potential as a valuable scaffold for the design of new organocatalysts. The methyl group at the 4-position could provide additional steric bulk and influence the conformational preferences of the catalyst, potentially leading to improved stereoselectivity in certain reactions.

Metal-Catalyzed Asymmetric Transformations Mediated by Pyrrolidine-Derived Ligands

The combination of a chiral ligand with a metal center creates a powerful catalytic system capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity. Ligands derived from the 4-Methylpyrrolidin-3-amine scaffold can chelate to a metal, creating a chiral environment around the active site and influencing the stereochemical outcome of the reaction.

The enantioselective addition of nucleophiles to carbonyls and imines is a fundamental carbon-carbon and carbon-nitrogen bond-forming reaction. Chiral ligands play a crucial role in controlling the facial selectivity of the nucleophilic attack. Ligands incorporating the 4-methylpyrrolidin-3-amino moiety could be effective in this context. For instance, primary amine-catalyzed enantioselective 1,4-Michael addition reactions have been successfully developed using cinchona alkaloid-derived catalysts, demonstrating the utility of chiral amines in catalysis. nih.gov

Asymmetric cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. The stereochemical outcome of these reactions can be effectively controlled by chiral catalysts. Organocatalytic [3+2] cycloadditions using pyrrolidine derivatives have been shown to produce heterocyclic products with high enantioselectivity. nih.gov While direct examples involving this compound are scarce, the underlying principles suggest that ligands derived from this scaffold could be effective in metal-catalyzed asymmetric cycloadditions. For example, enantioselective [4+2] cycloadditions of arylalkynes with alkenes have been achieved with high enantioselectivites using chiral gold(I) catalysts bearing pyrrolidinyl-based ligands. nih.gov

The versatility of the 4-Methylpyrrolidin-3-amine scaffold extends to other enantioselective transformations. For example, its derivatives could potentially be used as ligands in asymmetric hydrogenations, hydrosilylations, and other functionalization reactions. The ability to tune the electronic and steric properties of the ligand by modifying the amino group and other parts of the molecule would be advantageous in optimizing the catalyst for a specific transformation.

Scaffold Design and Structure Activity Relationship Sar Studies in Medicinal Chemistry Research

Pyrrolidine (B122466) Ring as a Privileged Scaffold for the Design of Targeted Chemical Entities

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely recognized by medicinal chemists as a privileged scaffold for developing compounds to treat human diseases. nih.govresearchgate.net Its prevalence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in synthetic drugs like procyclidine (B1679153) and bepridil, underscores its therapeutic relevance. wikipedia.org In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significant interest in this saturated scaffold is attributable to several key features:

Three-Dimensional (3D) Coverage : The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a wider pharmacophore space due to its sp³-hybridization. nih.govresearchgate.netnih.gov This increased 3D character can lead to enhanced binding affinity and selectivity for biological targets.

Stereochemical Complexity : The pyrrolidine ring possesses stereogenic centers, meaning the spatial orientation of its substituents can be varied. nih.gov This allows for the creation of different stereoisomers, which can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov

Physicochemical Properties : The pyrrolidine moiety imparts specific physicochemical properties to a molecule, including hydrophilicity, basicity, and structural rigidity. researchgate.net These properties can be fine-tuned through substitution to optimize a compound's pharmacokinetic profile. nih.gov

Synthetic Accessibility : The development of novel synthetic methodologies, including microwave-assisted organic synthesis (MAOS), has enhanced the efficiency of producing pyrrolidine derivatives. nih.gov

The versatility of the pyrrolidine scaffold makes it a valuable starting point for the design of novel, biologically active compounds. frontiersin.org

Rational Design of 4-Methylpyrrolidin-3-amine (B46727) Derived Scaffolds for Specific Interactions

The rational design of drug candidates often begins with a core scaffold that can be systematically modified to achieve desired biological activity and properties. While specific research on scaffolds derived directly from 4-Methylpyrrolidin-3-amine is not extensively detailed in the available literature, the principles of rational design applied to pyrrolidine derivatives in general provide a clear framework for how such a compound would be utilized.

The design process for pyrrolidine-based molecules focuses on strategic substitutions at various positions on the ring to optimize interactions with a specific biological target. researchgate.net For a molecule like 4-Methylpyrrolidin-3-amine, key considerations for rational design would include:

The Amino Group (Position 3) : The primary amine at the 3-position is a critical site for functionalization. It can act as a hydrogen bond donor and a nucleophile, allowing for the attachment of a wide array of substituents through amide bond formation or other linkages. These substituents can be designed to interact with specific pockets or residues in a target protein.

The Pyrrolidine Nitrogen (Position 1) : The secondary amine within the pyrrolidine ring is another key position for modification. nih.gov Substitutions at the N-1 position can alter the basicity of the molecule and introduce functionalities that can extend into different regions of a binding site. nih.gov

For instance, in the development of ghrelin receptor agonists, pyrrolidine-based scaffolds were identified and optimized to create potent and selective compounds. nih.govacs.org This optimization process involved the rational introduction of various substituents to enhance efficacy and improve pharmacokinetic profiles. Similarly, the design of class III antiarrhythmic agents has involved the rational modification of benzamide (B126) structures, a strategy that could be applied to derivatives of 4-Methylpyrrolidin-3-amine. nih.gov

Structure-Activity Relationship (SAR) Investigations in Pyrrolidine Derivatives for Ligand Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyrrolidine derivatives, SAR investigations have been crucial in optimizing their potency and selectivity for various targets. mdpi.combohrium.comnih.govnih.govrsc.org

A notable example of SAR in pyrrolidine derivatives comes from the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics. mdpi.comnih.gov In these studies, a pyrrolidine pentamine scaffold was systematically modified at five different positions (R1-R5). mdpi.comnih.gov

The key findings from these SAR studies are summarized in the table below:

| Compound/Modification | Position of Modification | Change | Impact on Inhibitory Activity | Reference |

| 2700.001 / 2700.003 | R1 | Alteration of the S-phenyl moiety | Reduced inhibition levels | mdpi.comnih.gov |

| 2700.001 / 2700.003 | R4 | Replacement of S-phenyl with S-benzyl in 2700.003 | Comparable activity | mdpi.com |

| 2700.001 / 2700.003 | R4 | Other substitutions | Loss of inhibitory activity | mdpi.com |

These results demonstrate the critical nature of certain substituents, such as the S-phenyl group at the R1 position, for maintaining inhibitory activity. mdpi.comnih.gov

In another study focusing on N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives revealed that small, lipophilic substituents at the 3-phenyl position were optimal for potency. rsc.org Furthermore, the nature of the linker connecting different parts of the molecule was found to influence both potency and selectivity. rsc.org

The diverse substitution patterns on the pyrrolidine ring allow for the fine-tuning of activity against various targets, including those relevant to cancer. bohrium.comnih.gov Synthetic pyrrolidine compounds with derivatizations such as spirooxindole and thiazole (B1198619) have shown significant anticancer activity. bohrium.comnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Identifying Novel Chemical Entities

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design for discovering novel chemical entities with improved properties. nih.govresearchgate.net These techniques involve modifying the core structure (scaffold) or specific functional groups of a molecule while retaining its biological activity. nih.govresearchgate.net

Scaffold hopping is the replacement of a central molecular framework with a different one, aiming to improve properties like synthetic accessibility, patentability, or potency. nih.govresearchgate.net This can lead to the discovery of compounds in a completely new chemical space that still interact with the original target. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological effect. nih.govresearchgate.net This is often used to enhance metabolic stability, reduce side effects, or improve selectivity. researchgate.net

In the context of pyrrolidine-based drug discovery, these strategies are highly relevant. For example, a medicinal chemistry campaign aimed at inhibiting the PD-1/PD-L1 interaction in cancer immunotherapy used a strategy of bioisosteric replacement. acs.org The thiazole moiety of a lead compound was replaced with imidazole (B134444) or pyrazole (B372694) fragments. acs.org This led to the discovery of novel and potent inhibitors. acs.org

The application of these strategies to a scaffold like 4-Methylpyrrolidin-3-amine could involve:

Scaffold Hopping : Replacing the pyrrolidine ring with other five- or six-membered heterocycles to explore new chemical space while maintaining the key pharmacophoric features of the amine and methyl substituents.

Bioisosteric Replacement :

Replacing the methyl group with other small alkyl groups, a halogen, or a hydroxyl group to probe the effect on binding and physicochemical properties.

Substituting the amine group with other hydrogen-bonding functionalities like a hydroxyl or thiol group.

Replacing the entire pyrrolidine scaffold with an open-chain analogue that maintains a similar spatial arrangement of key functional groups.

These strategies, guided by structural biology and computational modeling, can accelerate the discovery of new drug candidates.

Computational Approaches for Molecular Docking and Ligand-Binding Site Analysis

Computational methods are indispensable tools in modern drug discovery, providing insights into how a ligand might bind to its target protein. researchgate.net Molecular docking, in particular, is a widely used technique to predict the preferred orientation of a molecule within the binding site of a receptor and to estimate the strength of the interaction. researchgate.net

For pyrrolidine derivatives, computational approaches have been instrumental in understanding their mechanisms of action and in guiding the design of more potent inhibitors. For instance, in the study of AAC(6')-Ib inhibitors, a significant correlation was found between the computationally determined molecular docking values (ΔG) and the experimentally measured inhibitory activity of the pyrrolidine pentamine derivatives. mdpi.com This validates docking analysis as a predictive tool for further optimization of these compounds. mdpi.com

Similarly, computational studies have been used to investigate the binding modes of pyrrolidinone analogs to COX and LOX enzymes, which are important targets in inflammation. researchgate.netnih.gov These studies help to rationalize the biological results and can identify potential dual inhibitors. researchgate.netnih.gov

In the context of 4-Methylpyrrolidin-3-amine dihydrochloride (B599025), computational approaches would be invaluable for:

Virtual Screening : Docking libraries of virtual compounds derived from the 4-Methylpyrrolidin-3-amine scaffold into the binding site of a target protein to identify potential hits.

Binding Mode Prediction : Determining the likely binding orientation of newly designed derivatives, which can help to explain SAR data and guide further modifications.

Affinity Estimation : Calculating binding energies to rank potential inhibitors and prioritize them for synthesis and experimental testing.

ADME Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics. bohrium.com

The integration of computational modeling with synthetic chemistry and biological testing creates a powerful workflow for the efficient discovery and optimization of novel therapeutic agents based on the 4-Methylpyrrolidin-3-amine scaffold.

Advanced Analytical Characterization Techniques for 4 Methylpyrrolidin 3 Amine Dihydrochloride Research

High-Resolution Spectroscopic Methods for Detailed Structural Elucidation (e.g., HRMS, Multi-dimensional NMR)

High-resolution spectroscopic methods are indispensable for the primary structural confirmation of 4-Methylpyrrolidin-3-amine (B46727) dihydrochloride (B599025), providing precise mass and detailed conformational insights.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the protonated molecule, which in turn confirms its elemental composition with high accuracy. For the free base of 4-Methylpyrrolidin-3-amine (C₅H₁₂N₂), the calculated monoisotopic mass is 100.1000 Da. nih.gov HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass to within a few parts per million (ppm), unequivocally verifying the molecular formula and distinguishing it from other potential isobaric compounds. In a typical analysis, the compound is ionized using a soft ionization technique such as Electrospray Ionization (ESI), and the resulting [M+H]⁺ ion is analyzed. For instance, in studies of related pyrrolidine (B122466) compounds like 3,4-Methylenedioxypyrovalerone (MDPV), LC-HRMS methods have been developed to quantify the parent drug and its metabolites with limits of detection as low as 0.1 µg/L. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous map of the compound's covalent framework and stereochemistry. While standard one-dimensional ¹H and ¹³C NMR spectra offer initial confirmation, multi-dimensional techniques are required for complete assignment and structural elucidation.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the pyrrolidine ring and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling definitive assignment of the chemical shift for each carbon atom in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity around the quaternary carbon and the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry (cis or trans) of the methyl and amine substituents on the pyrrolidine ring. frontiersin.org Studies on similar cyclic systems have shown that the analysis of NOE cross-peaks can elucidate the preferred conformation of the five-membered ring. frontiersin.org

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals and confirms the relative arrangement of the substituents.

Table 1: Representative NMR Data for Structural Elucidation

| Technique | Information Provided | Example Application for 4-Methylpyrrolidin-3-amine |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Distinct signals for CH₃, CH₂, CH, and NH protons. Coupling patterns reveal neighboring protons. |

| ¹³C NMR / DEPT | Determines the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons. | Assigns chemical shifts for the five unique carbons in the molecule. |

| COSY | Identifies scalar-coupled protons (typically separated by 2-3 bonds). | Traces the proton connectivity around the pyrrolidine ring, e.g., H3 ↔ H2, H3 ↔ H4, H4 ↔ H5. |

| HSQC | Correlates each proton with its directly attached carbon atom. | Unambiguously assigns each proton signal to its corresponding carbon atom (e.g., C4-H4). |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms connectivity, such as the correlation from the methyl protons (C-CH₃) to the C4 of the pyrrolidine ring. |

| NOESY/ROESY | Reveals through-space proximity of protons, which is crucial for stereochemical assignment. frontiersin.org | A strong NOE signal between the proton at C3 and the proton at C4 would indicate a cis relationship between the amine and methyl groups. The absence of this signal suggests trans. |

Chromatographic Techniques for Purity and Chiral Purity Assessment (e.g., Chiral HPLC, GC-MS with chiral stationary phases)

Assessing both chemical and chiral purity is critical. Chromatographic methods are the gold standard for separating the desired compound from impurities and its enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining enantiomeric purity. Since 4-Methylpyrrolidin-3-amine dihydrochloride lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov A common approach involves reacting the primary amine with a chromophoric agent, such as para-toluenesulfonyl chloride (PTSC), to form a UV-active derivative. nih.gov The resulting diastereomeric derivatives can then be separated on a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD-H, are frequently used for this purpose. nih.gov The method allows for the quantification of the undesired enantiomer down to very low levels, ensuring high enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) with chiral stationary phases offers an alternative with high sensitivity and the structural confirmation of MS detection. For analysis by GC, the polar amine must first be converted into a more volatile derivative. A two-step derivatization, such as reaction with heptafluorobutyl chloroformate followed by amidation, can be employed. nih.gov The resulting derivative is then injected onto a column with a chiral stationary phase, like Chirasil-L-Val, which allows for the baseline separation of the enantiomers. nih.gov This method is particularly useful for detecting trace amounts of the undesired enantiomer in complex matrices. nih.govgcms.cz

Table 2: Comparison of Chromatographic Techniques for Purity Analysis

| Technique | Principle | Derivatization | Advantages |

| Chiral HPLC-UV | Differential interaction of enantiomeric derivatives with a chiral stationary phase, detected by UV absorbance. nih.gov | Required to add a UV-active chromophore (e.g., using PTSC). nih.gov | Robust, widely available, excellent for enantiomeric excess (ee) determination. |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral capillary column, with mass spectrometric detection. nih.gov | Required to increase volatility (e.g., using heptafluorobutyl chloroformate). nih.gov | High resolution and sensitivity, provides mass confirmation of separated peaks. |

X-ray Diffraction Analysis of Single Crystals for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.innih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, and, most importantly, it can establish the absolute configuration of a chiral center.

The process involves growing a high-quality single crystal of this compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and the atomic positions can be determined with high precision. mkuniversity.ac.in This analysis unambiguously confirms the relative stereochemistry (cis or trans) of the methyl and amine groups and, through the use of anomalous dispersion effects (the Flack parameter), can determine the absolute stereochemistry (R/S configuration) of the chiral centers. researchgate.netnih.gov

Table 3: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules in the solid state. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the size and shape of the unit cell containing the molecules. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the asymmetric unit. | Allows for the calculation of exact bond lengths, bond angles, and torsion angles. |

| Absolute Configuration | The absolute spatial arrangement of atoms (R/S configuration) at each stereocenter. | Unambiguously determines the absolute stereochemistry, e.g., (3R,4R), (3S,4S), (3R,4S), or (3S,4R), which is crucial for chiral compounds. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. | Reveals how the dihydrochloride salt is stabilized in the crystal lattice, showing interactions between the ammonium (B1175870)/amine groups and chloride ions. |

Advanced Ion Chromatography for Amine Quantification in Complex Research Matrices

When quantifying 4-Methylpyrrolidin-3-amine in complex research matrices, such as biological fluids or environmental samples, selectivity and sensitivity are paramount. Advanced ion chromatography (IC) is a powerful tool for this purpose. thermofisher.comthermofisher.com

As a cationic amine (in its protonated form), the compound can be separated from other matrix components using cation-exchange chromatography. thermofisher.com The separation is typically followed by suppressed conductivity detection, a standard method for quantifying ions. However, in matrices containing high concentrations of other cations (e.g., sodium, ammonium), conductivity detection can suffer from a lack of selectivity and elevated background noise. nih.gov

To overcome this, Ion Chromatography coupled with Mass Spectrometry (IC-MS) is employed. This hyphenated technique combines the superior separation power of IC with the high selectivity and sensitivity of a mass spectrometer. nih.gov After the chromatographic separation, the MS detector can selectively monitor for the specific mass-to-charge ratio (m/z) of the protonated 4-Methylpyrrolidin-3-amine molecule. This approach drastically improves the signal-to-noise ratio and allows for accurate quantification at very low levels (µg/L or lower), even in the presence of a large excess of interfering ions. nih.gov

Emerging Research Avenues and Future Perspectives for 4 Methylpyrrolidin 3 Amine Dihydrochloride

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous synthesis to improve efficiency, safety, and scalability. mdpi.comjst.org.inflinders.edu.aunih.gov Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent and reproducible processes compared to traditional batch methods. jst.org.in For the synthesis of complex molecules like derivatives of 4-Methylpyrrolidin-3-amine (B46727), flow chemistry enables the safe handling of hazardous reagents and the telescoping of multiple synthetic steps without the need for isolating intermediates. mdpi.comflinders.edu.au

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Enhanced Heat Transfer | High surface-area-to-volume ratio in microreactors allows for precise temperature control. | Improved reaction selectivity and safety, especially for highly exothermic or endothermic reactions. |

| Improved Mass Transfer | Efficient mixing of reactants leads to faster reaction rates and higher conversions. | Increased productivity and reduced reaction times. |

| Increased Safety | Small reaction volumes minimize the risks associated with hazardous reagents and unstable intermediates. | Safer handling of potentially explosive or toxic substances. |

| Scalability | Production can be scaled up by running multiple reactors in parallel or by extending the operation time. | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Continuous-flow systems can be automated for unattended operation and data logging. | High reproducibility and reduced labor costs. |

Applications in Smart Materials and Supramolecular Chemistry (e.g., chiral polymers, sensors)

The unique stereochemistry of 4-Methylpyrrolidin-3-amine dihydrochloride (B599025) makes it an attractive building block for the development of smart materials and supramolecular assemblies. Chiral polymers derived from this compound can exhibit stimuli-responsive behavior, making them suitable for applications in drug delivery and tissue engineering. nih.gov For example, polymers containing pyrrolidine (B122466) moieties can be designed to undergo conformational changes in response to pH or temperature, enabling the controlled release of encapsulated therapeutic agents. nih.gov

In the realm of sensor technology, chiral pyrrolidine derivatives are being explored for the fabrication of sensors capable of enantioselective recognition. researchgate.net Chiral conducting polymers based on substituted pyrroles have been shown to differentiate between enantiomers of volatile organic compounds. researchgate.net These materials can be incorporated into electronic devices to create sensors for applications in environmental monitoring, food quality control, and medical diagnostics. Supramolecular chemistry offers a powerful approach to construct highly ordered and functional materials from molecular building blocks. researchgate.net The non-covalent interactions between chiral pyrrolidine-containing molecules can be exploited to create self-assembling systems with unique optical and electronic properties. researchgate.net

Table 2: Examples of Pyrrolidine-Based Smart Materials and Sensors

| Material Type | Application | Principle of Operation |

|---|---|---|

| Chiral Polymers | Enantioselective Separation | Differential interaction with enantiomers leading to separation in chromatography or membrane processes. |

| pH-Responsive Hydrogels | Controlled Drug Delivery | Swelling or shrinking of the polymer matrix in response to pH changes, triggering drug release. nih.gov |

| Chiral Polymer Sensors | Chiral Molecule Detection | Changes in electrical resistance or mass upon exposure to different enantiomers. researchgate.net |

| Supramolecular Gels | Stimuli-Responsive Materials | Formation of a gel network through non-covalent interactions that can be disrupted by external stimuli. |

| Chiral Porphyrin-Based Sensors | Chiral Recognition and Sensing | Formation of diastereomeric complexes with chiral guests, leading to changes in spectroscopic signals. mdpi.com |

Computational Design of Next-Generation Pyrrolidine-Based Catalysts and Ligands

Computational chemistry has become an indispensable tool in the rational design of catalysts and ligands with improved activity and selectivity. ethz.chillinois.edu For pyrrolidine-based catalysts, computational methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms and understand the factors that control enantioselectivity. nih.gov By analyzing the transition state structures of catalytic cycles, researchers can identify key non-covalent interactions between the catalyst and the substrate that govern the stereochemical outcome of a reaction. nih.gov

Chemoinformatics and machine learning are also emerging as powerful approaches for catalyst design. illinois.edu By analyzing large datasets of catalyst structures and their performance in various reactions, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the effectiveness of new catalyst designs. illinois.edu These computational tools can accelerate the discovery of novel pyrrolidine-based catalysts for a wide range of asymmetric transformations. The design of chiral ligands for metal-catalyzed reactions is another area where computational methods are making a significant impact. researchgate.net For instance, the design of spiro-pyrrolidine chiral ligands can be guided by computational modeling to optimize their steric and electronic properties for specific catalytic applications. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of Pyrrolidine Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. mdpi.com For the synthesis of pyrrolidine derivatives, this includes the use of renewable starting materials, eco-friendly solvents, and catalytic methods that improve atom economy. mdpi.comrsc.org One sustainable approach involves the use of biosourced levulinic acid to produce 5-methylpyrrolidone derivatives without the need for catalysts or additives. rsc.org

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. mdpi.com The synthesis of various nitrogen heterocycles, including pyrrolidines, has been successfully achieved using microwave irradiation, often with higher yields and easier purification compared to conventional heating methods. mdpi.com Furthermore, the development of solvent-free reaction conditions and the use of recyclable catalysts are key strategies for making the synthesis of pyrrolidine derivatives more sustainable. mdpi.com The investigation of green biogenic pyrrolidinones as alternative solvents to traditional polar aprotic solvents like N,N-dimethylformamide (DMF) is also a promising area of research. rsc.org

Exploration of Novel Synthetic Applications Through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. These reactions are particularly well-suited for the construction of heterocyclic compounds, including pyrrolidine derivatives. nih.gov The exploration of novel MCRs involving 4-Methylpyrrolidin-3-amine dihydrochloride or its derivatives could open up new avenues for the rapid synthesis of libraries of structurally complex and biologically active molecules.

Various MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, have been widely used in the synthesis of pharmaceuticals and other functional molecules. nih.gov For example, the synthesis of substituted 3-pyrroline-2-ones can be achieved via a multicomponent reaction using an eco-friendly solvent and a green additive. By designing new MCRs that incorporate the chiral 4-Methylpyrrolidin-3-amine scaffold, it may be possible to generate novel compounds with interesting pharmacological properties or catalytic activities. The development of stereoselective MCRs is a particularly exciting prospect, as it would allow for the direct synthesis of enantiomerically pure pyrrolidine derivatives.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Diphenhydramine Hydrochloride |

| Amitriptyline |

| N,N-dimethylformamide (DMF) |

| 5-methylpyrrolidone |

Q & A

Basic Synthesis

Q: What are the critical steps to ensure high yield and purity during the synthesis of 4-Methylpyrrolidin-3-amine dihydrochloride? A: Key steps include:

- Reaction Optimization : Use controlled stoichiometry of precursors (e.g., pyrrolidine derivatives and methylating agents) under anhydrous conditions to minimize side reactions.

- Purification : Employ recrystallization or column chromatography to isolate the dihydrochloride salt.

- Analytical Validation : Confirm purity via HPLC (>98%) and structural integrity using H/C NMR (e.g., characteristic peaks for methyl and pyrrolidine groups) .

Advanced Synthesis

Q: How can researchers resolve contradictions in reported synthetic yields when scaling reactions from milligrams to grams? A: Discrepancies often arise from:

- Heat/Mass Transfer : Poor mixing or temperature gradients in larger batches. Use flow chemistry or segmented reactors for uniform conditions.

- Byproduct Formation : Monitor intermediates via LC-MS to identify degradation pathways.

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like reaction time, temperature, and solvent polarity .

Basic Characterization

Q: Which spectroscopic methods are most reliable for confirming the compound’s structure and purity? A:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.8–3.2 ppm for pyrrolidine protons) and C NMR (C=NH at ~160 ppm).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 121.1 for the free base; confirm dihydrochloride adducts).

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, 0.1% TFA in mobile phase) .

Advanced Characterization

Q: How should conflicting data between mass spectrometry and elemental analysis be interpreted? A: Potential causes include:

- Hydrate Formation : Elemental analysis may detect bound water, while MS detects the anhydrous form.

- Isotopic Patterns : Chlorine isotopes (³⁵Cl/³⁷Cl) in the dihydrochloride salt can skew MS data.

- Sample Degradation : Verify stability under analytical conditions (e.g., thermal decomposition in GC-MS). Cross-validate with X-ray crystallography .

Basic Safety & Handling

Q: What storage conditions are recommended to maintain the compound’s stability? A:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation.

- Compatibility : Avoid contact with strong oxidizers or bases to prevent decomposition .

Advanced Stability Studies

Q: What methodologies assess the compound’s stability under varying pH and temperature? A:

- Forced Degradation : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48 hours.

- Kinetic Analysis : Use HPLC to quantify degradation products (e.g., free amine or ring-opened byproducts).

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Biological Interactions

Q: How can researchers design experiments to elucidate the compound’s mechanism of action while minimizing off-target effects? A:

- Target Profiling : Use radioligand binding assays (e.g., H-labeled analogs) against suspected receptors (e.g., GPCRs or ion channels).

- Knockdown Studies : Apply CRISPR/Cas9 to silence candidate targets and observe phenotypic changes.

- Metabolomics : Track downstream metabolites via UPLC-QTOF-MS to identify unintended pathways .

Data Contradictions

Q: How are discrepancies between computational predictions and experimental reactivity resolved? A:

- Density Functional Theory (DFT) : Validate predicted reaction pathways (e.g., nucleophilic substitution vs. elimination) with kinetic isotope effects.

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates.

- Crystallography : Resolve 3D structures of intermediates to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.